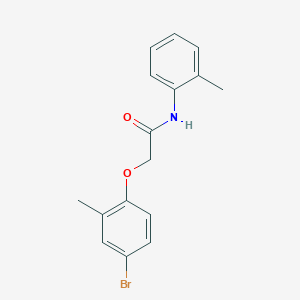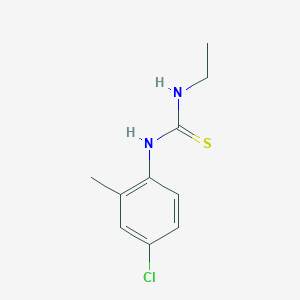
N-(4-chloro-2-methylphenyl)-N'-ethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-N'-ethylthiourea, also known as CMET, is a chemical compound that has been widely used in scientific research due to its unique properties. CMET is a thiourea derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-ethylthiourea is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. N-(4-chloro-2-methylphenyl)-N'-ethylthiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-(4-chloro-2-methylphenyl)-N'-ethylthiourea has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid.
Biochemical and physiological effects:
N-(4-chloro-2-methylphenyl)-N'-ethylthiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. N-(4-chloro-2-methylphenyl)-N'-ethylthiourea has also been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of using N-(4-chloro-2-methylphenyl)-N'-ethylthiourea in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This allows researchers to study the role of these enzymes and proteins in various biological processes. However, one of the limitations of using N-(4-chloro-2-methylphenyl)-N'-ethylthiourea is its potential toxicity. N-(4-chloro-2-methylphenyl)-N'-ethylthiourea has been shown to have toxic effects on various cell types, and its use should be carefully monitored.
将来の方向性
There are several future directions for the use of N-(4-chloro-2-methylphenyl)-N'-ethylthiourea in scientific research. One direction is the investigation of its potential use in cancer treatment. N-(4-chloro-2-methylphenyl)-N'-ethylthiourea has been shown to inhibit the proliferation of cancer cells, and further research is needed to determine its potential as a cancer therapeutic. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases. N-(4-chloro-2-methylphenyl)-N'-ethylthiourea has been shown to inhibit the activity of acetylcholinesterase, and further research is needed to determine its potential as a treatment for Alzheimer's disease and other neurodegenerative diseases.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-N'-ethylthiourea is a thiourea derivative that has been widely used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of various enzymes and proteins and has shown potential as a cancer therapeutic and a treatment for neurodegenerative diseases. However, its potential toxicity should be carefully monitored, and further research is needed to determine its safety and efficacy in these applications.
合成法
There are several methods for synthesizing N-(4-chloro-2-methylphenyl)-N'-ethylthiourea, but the most commonly used method involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with ethylamine. The reaction takes place in anhydrous ethanol, and the product is purified using recrystallization.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-N'-ethylthiourea has been used in various scientific research fields, including pharmacology, biochemistry, and toxicology. It has been used as a tool to study the mechanism of action of various enzymes and proteins. N-(4-chloro-2-methylphenyl)-N'-ethylthiourea has also been used to investigate the role of thiourea derivatives in cancer treatment.
特性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2S/c1-3-12-10(14)13-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPGMOWOCPDWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-N'-ethylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


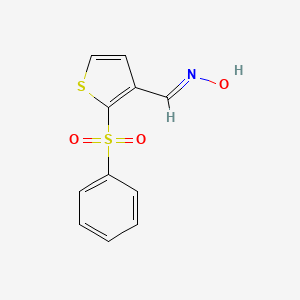


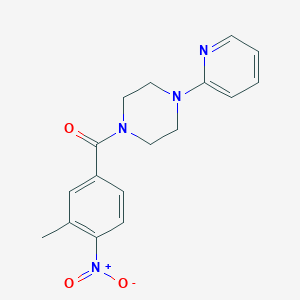


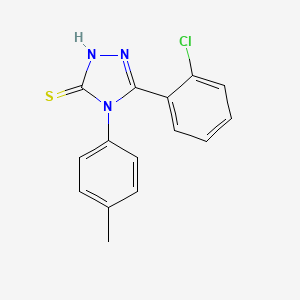
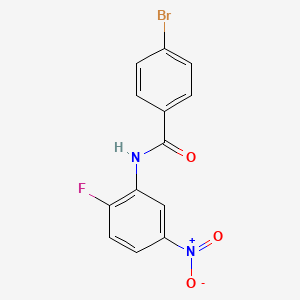
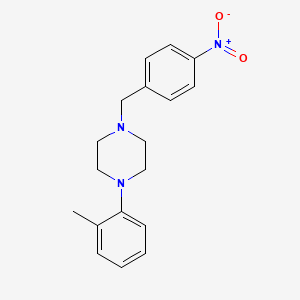

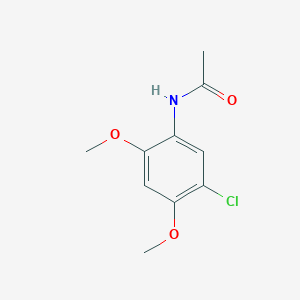
![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5798194.png)
